4-Methyl-2,6-diphenylphenol
Description
Contextualizing 4-Methyl-2,6-diphenylphenol within the Landscape of Substituted Phenols
This compound is a member of the substituted phenols, a broad and vital class of organic compounds characterized by a hydroxyl group (-OH) attached to a benzene (B151609) ring that also bears other functional groups. The properties and reactivity of phenols are significantly influenced by the nature and position of these substituents. oregonstate.edumdpi.com Substituted phenols are indispensable in various fields, serving as foundational materials for pharmaceuticals, agrochemicals, and polymers. oregonstate.edu
The specific structure of this compound, featuring a methyl group at the para-position and two phenyl groups at the ortho-positions relative to the hydroxyl group, places it within the sub-category of sterically hindered phenols. This structural arrangement has profound implications for its chemical behavior and applications.
Academic Significance and Research Trajectories of Hindered Phenols
Sterically hindered phenols, such as this compound, are of significant academic and industrial interest primarily due to their antioxidant properties. welltchemicals.comvinatiorganics.com The bulky groups flanking the hydroxyl group create a sterically protected environment, which influences the reactivity of the phenolic proton. vinatiorganics.com This structural feature is key to their function as radical scavengers, which terminate chain reactions in polymers and other materials susceptible to oxidative degradation. welltchemicals.comnih.gov
Current research trajectories in the field of hindered phenols are exploring their use in:
Polymer Stabilization: Enhancing the durability and lifespan of plastics, rubbers, and other polymeric materials by preventing oxidative damage. welltchemicals.comvinatiorganics.com
Organic Synthesis: Acting as catalysts or reagents in various chemical transformations. units.itacs.org For instance, substituted phenolate (B1203915) anions can function as photocatalysts. units.it
Medicinal Chemistry: Investigating their potential as therapeutic agents, particularly in diseases associated with oxidative stress, due to their ability to neutralize harmful free radicals. mdpi.com
The ability of hindered phenols to switch from an antioxidant to a pro-oxidant under certain conditions is also a focus of research, particularly in the context of developing "smart" drugs for cancer therapy. mdpi.com
Historical Overview of Key Discoveries and Methodological Advancements Related to this compound Research
Early methods for producing substituted phenols often involved harsh conditions and resulted in low selectivity. google.com Over the years, more refined techniques have been developed, including:
Friedel-Crafts reactions google.com
Substitution reactions involving sodium phenoxide google.com
Dehydrogenation of substituted cyclohexanols and cyclohexenones google.com
More recently, innovative synthetic routes have been developed that allow for precise control over the substitution pattern on the phenol (B47542) ring. oregonstate.edu For example, a one-step conversion of hydroxypyrone and nitroalkene starting materials has been reported to produce highly substituted phenols with complete regiochemical control. oregonstate.edu
The synthesis of related compounds, such as 4-nitro-2,6-diphenylphenol (B1361223) and its subsequent reduction to 4-amino-2,6-diphenylphenol (B1268537), has been documented as part of the synthesis of solvatochromic dyes like Reichardt's dye. acs.org These synthetic pathways highlight the versatility of the 2,6-diphenylphenol (B49740) scaffold in accessing a range of functionalized derivatives.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₆O |
| Appearance | White crystalline powder google.com |
| Melting Point | 101-103 °C (for the related 2,6-diphenylphenol) google.comchemsrc.combiosynth.com |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, benzene, and dichloromethane. google.comuchicago.edu |
Note: Some data is for the closely related compound 2,6-diphenylphenol due to the limited availability of specific data for the 4-methyl derivative.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of a dibromide precursor with a carbonyl source. In a specific example, the synthesis was achieved using general procedure A from 3e (161 mg, 0.425 mmol) and 5-carbonyl-13C (54 mg, 0.222 mmol). uchicago.edu The resulting product was purified by silica (B1680970) flash column chromatography to yield the title compound. uchicago.edu The reported yield for this specific synthesis was 70% (37 mg, 0.150 mmol). uchicago.edu
Applications in Advanced Chemical Research
The unique structural features of this compound and other hindered phenols make them valuable in several areas of advanced chemical research:
Polymer Chemistry: Copolymers incorporating structures similar to 2,6-diphenylphenol, such as poly(2,6-dimethylphenol-co-2,6-diphenylphenol), have been developed as insulating materials with low dielectric constants, making them suitable for high-frequency electronic applications. researchgate.net
Catalysis: Substituted phenols can be used to synthesize ligands for metal catalysts. For example, 2,6-diphenylphenol has been used to prepare phenoxide complexes of various metals. chemsrc.com
Organic Synthesis: The reactivity of the phenol group and the aromatic rings allows for further functionalization. For instance, 2,6-diphenylphenol can be nitrated and then reduced to form 4-amino-2,6-diphenylphenol, a key intermediate in the synthesis of complex molecules. acs.org
Materials Science: The incorporation of hindered phenol moieties into larger molecular structures is a strategy for creating new materials with enhanced properties. For example, they have been used in the synthesis of octaazaphthalocyanine derivatives with bulky phenoxyl substituents. chemsrc.com
Structure
3D Structure
Properties
CAS No. |
75850-21-4 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-methyl-2,6-diphenylphenol |
InChI |
InChI=1S/C19H16O/c1-14-12-17(15-8-4-2-5-9-15)19(20)18(13-14)16-10-6-3-7-11-16/h2-13,20H,1H3 |
InChI Key |
FXBAGLLEEIBVSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Elucidation of 4 Methyl 2,6 Diphenylphenol Transformations
Electrophilic Aromatic Substitution Reactions of 4-Methyl-2,6-diphenylphenol
The substitution pattern of this compound, with bulky phenyl groups at the ortho positions and a methyl group at the para position, directs the course of electrophilic aromatic substitution reactions. The position para to the hydroxyl group is blocked, making ipso-substitution a significant pathway, particularly in nitration reactions.
The nitration of phenols, especially those with a substituted para-position like this compound, often proceeds through an ipso-attack, where the nitro group substitutes the group already present at that position. In the case of 4-alkylphenols, this leads to the formation of 4-nitro-4-alkylcyclohexa-2,5-dienone intermediates, commonly known as nitro dienones. For instance, the nitration of other 4-methylphenols, such as 4-methyl-2,3,5,6-tetrabromophenol, yields a stable 4-methyl-4-nitrocyclohexa-2,5-dienone. rsc.orgnih.gov
The reaction of this compound with nitrating agents is expected to follow a similar path, resulting in the formation of 4-methyl-4-nitro-2,6-diphenylcyclohexa-2,5-dienone. The mechanism for such reactions can be complex. Studies on the nitration of phenols using reagents like 4-methyl-4-nitro-2,3,5,6-tetrabromocyclohexa-2,5-dienone have shown that the process can involve radical pathways. rsc.org This involves the homolytic fission of the C-N bond in the nitrating agent, generating a radical pair. The phenoxyl radical of the substrate then reacts with the nitrogen dioxide radical (NO₂•). rsc.org This suggests that the nitration of this compound could also involve phenoxyl radical intermediates. canterbury.ac.nz
Nitrocyclohexadienones are not always the final, stable products of nitration. They are versatile intermediates that can undergo various subsequent reactions. One significant pathway is the dienone-phenol rearrangement, an acid-catalyzed reaction where substituents on the dienone ring migrate to restore aromaticity. datapdf.comresearchgate.net
Furthermore, certain nitrocyclohexadienones can act as nitrating agents themselves. For example, 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one can mono-nitrate various aromatic substrates. nih.gov In this process, the dienone transfers its nitro group to the substrate and is itself converted back into the corresponding phenol (B47542) (4-methyl-2,3,5,6-tetrabromophenol). nih.gov This demonstrates a form of chemical reversibility where the dienone reverts to a more stable phenolic structure. The specific pathways for the 4-methyl-4-nitro-2,6-diphenylcyclohexa-2,5-dienone intermediate would depend on the reaction conditions, but its potential to undergo rearrangement or act as a nitro group donor are key aspects of its chemical reactivity.
Electron Transfer Processes and Radical Chemistry Involving Hindered Phenols
Sterically hindered phenols, such as this compound, are excellent antioxidants due to their ability to act as radical scavengers. This function is rooted in the ease with which they undergo one-electron transfer processes to form stable phenoxyl radicals.
The initial step in their antioxidant action is the transfer of a single electron or a hydrogen atom to a reactive radical species. acs.orgnih.gov This process can be induced by radiation or chemical oxidants, leading to the formation of a phenol radical cation (ArOH•+) as an intermediate. acs.org This radical cation is generally unstable and rapidly deprotonates to yield the corresponding phenoxyl radical (ArO•). acs.org
The stability of the resulting phenoxyl radical is crucial to the phenol's effectiveness as an antioxidant. The bulky ortho-substituents, in this case, the phenyl groups, play a vital role in this stability. They sterically shield the radical oxygen atom, preventing it from participating in unwanted propagation reactions. Furthermore, the electronic nature of the substituents influences the radical's stability. The para-methyl group in this compound is an electron-donating group, which helps to delocalize the unpaired electron through the aromatic system, further stabilizing the phenoxyl radical. nih.govmdpi.com The efficacy of 2,6-di-tert-butylphenols as inhibitors of oxidation is determined by the nature of the ortho-alkyl groups and the group in the para-position, which affects the stability of the generated phenoxyl radicals. mdpi.com These stable phenoxyl radicals can then terminate radical chains by reacting with other free radicals.
Derivatives of 4 Methyl 2,6 Diphenylphenol in Advanced Chemical Synthesis
Synthesis and Applications of 4-Amino-2,6-diphenylphenol (B1268537) in Organic Synthesis
4-Amino-2,6-diphenylphenol is a significant derivative that serves as a valuable intermediate in specialized organic synthesis. Its molecular structure, featuring an amino group and a hydroxyl group on a sterically hindered diphenyl-substituted phenol (B47542) ring, provides unique reactivity.
One of the primary documented applications of 4-Amino-2,6-diphenylphenol is its use as a precursor in the synthesis of diazo compounds. Specifically, it undergoes diazotization in glacial acetic acid to yield 4-diazo-2,6-diphenylcyclohexa-2,5-dienone sigmaaldrich.com. This transformation is a key step where the primary aromatic amine is converted into a diazonium salt, which subsequently forms the dienone structure. Diazo compounds are highly versatile reagents in organic chemistry, known for their utility in forming carbon-carbon bonds and in cycloaddition reactions.
Table 1: Physicochemical Properties of 4-Amino-2,6-diphenylphenol
| Property | Value |
|---|---|
| CAS Number | 50432-01-4 sigmaaldrich.com |
| Molecular Formula | H₂NC₆H₂(C₆H₅)₂OH sigmaaldrich.com |
| Molecular Weight | 261.32 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 148-150 °C sigmaaldrich.com |
This table presents key physical and chemical properties of 4-Amino-2,6-diphenylphenol.
Design and Chemical Reactivity of Phenol-Based Chemosensors
While phenol derivatives are a cornerstone in the development of chemosensors, research literature based on the performed searches prominently features sensors derived from 4-methyl-2,6-diformylphenol rsc.orgresearchgate.netasianpubs.orgresearchgate.net. This compound serves as a versatile platform for creating fluorescent and colorimetric sensors for various analytes, including metal ions and changes in pH rsc.orgresearchgate.net. However, specific information regarding the design and chemical reactivity of chemosensors derived directly from 4-Methyl-2,6-diphenylphenol or 4-Amino-2,6-diphenylphenol is not available in the provided search results. The steric bulk of the two phenyl groups at the 2 and 6 positions in this compound may influence its suitability as a chemosensor backbone compared to the more reactive diformyl variant.
Development of 4-[[(2,4-Dinitrophenyl)methylene]imino-2,6-diphenyl]phenol and Related Chromophores for Solvatochromic Studies
The compound 4-[[(2,4-Dinitrophenyl)methylene]imino-2,6-diphenyl]phenol is a sophisticated dye that has been the subject of detailed solvatochromic studies karazin.uaresearchgate.net. Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This property makes such dyes valuable as molecular probes for investigating the properties of solutions and colloidal systems karazin.ua.
Research has demonstrated that 4-[[(2,4-dinitrophenyl)methylene]imino-2,6-diphenyl]phenol exhibits a reversal in solvatochromism researchgate.netacs.org. This means that the molar transition energy values decrease as the medium's polarity changes from a highly polar solvent like water to one of intermediate polarity researchgate.net. This behavior is attributed to a combination of non-specific solute-solvent interactions and specific hydrogen bonding between the solvent and the nitro and phenolate (B1203915) groups of the dye molecule researchgate.netacs.org.
A key finding is that this dye possesses two active, exchangeable solvation centers, which gives it a distinct solvation mechanism compared to more traditional solvatochromic dyes like Reichardt's dye karazin.ua. This characteristic makes it potentially more informative for studying mixed water-organic solvents karazin.uaresearchgate.net. Quantum chemical calculations, specifically using Density Functional Theory (DFT), have been employed to study and compare the electronic structure (HOMO and LUMO) of this dye in its ground and excited states, providing a theoretical basis for its observed solvatochromic behavior karazin.ua. The hydration of the dinitrophenol fragment has a particularly strong influence on the absorption wavelength researchgate.net. This unusual spectroscopic behavior has led to its characterization as a "solvatochromic switch," which can be triggered by subtle changes in the solvent composition acs.org.
Table 2: Research Findings on 4-[[(2,4-Dinitrophenyl)methylene]imino-2,6-diphenyl]phenol
| Research Area | Key Findings |
|---|---|
| Solvatochromism | Exhibits reversed solvatochromism, where transition energy decreases with a change from high to intermediate polarity solvents. researchgate.net |
| Solvation Centers | Possesses two active and exchangeable solvation centers, offering a different mechanism than Reichardt's dye. karazin.ua |
| Molecular Probing | Useful as a molecular probe for investigating preferential solvation in binary solvent mixtures. acs.org |
| Theoretical Studies | DFT calculations have been used to analyze its electronic structure and explain its solvatochromic properties. karazin.ua |
| Special Properties | Acts as a "solvatochromic switch" due to sharp, significant spectroscopic shifts with small changes in solvent polarity. acs.org |
This table summarizes the significant research findings related to the solvatochromic properties and applications of 4-[[(2,4-Dinitrophenyl)methylene]imino-2,6-diphenyl]phenol.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Amino-2,6-diphenylphenol |
| 4-diazo-2,6-diphenylcyclohexa-2,5-dienone |
| 4-methyl-2,6-diformylphenol |
| 4-[[(2,4-Dinitrophenyl)methylene]imino-2,6-diphenyl]phenol |
Polymer Chemistry and Materials Science from a Chemical Perspective
Synthesis and Structural Characterization of Poly(2,6-diphenyl-1,4-phenylene oxide) and Copolymers
The synthesis of poly(2,6-diphenyl-1,4-phenylene oxide) (PPPO), a porous polymer resin, is primarily achieved through the oxidative polymerization of 2,6-diphenylphenol (B49740). wikipedia.org This process has been a subject of study to optimize yield and control polymer properties. One effective method involves microwave-assisted oxidative polymerization using a Cu(I) catalyst and an amine complex as a solvent, which has been shown to produce high yields (98 wt%) of PPPO. researchgate.net
The structural integrity and properties of the synthesized polymers are meticulously examined using a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in confirming the chemical structure of the repeating units within the polymer chain. researchgate.net For determining the molecular weight and its distribution, Gel Permeation Chromatography (GPC) is the standard method employed. researchgate.net The thermal characteristics of the polymers, such as the glass transition temperature, are investigated using Differential Scanning Calorimetry (DSC). researchgate.net
To modify the intrinsic properties of PPPO, copolymers are synthesized by introducing other phenol (B47542) derivatives into the polymerization process. For instance, the copolymerization of 2,6-diphenylphenol with 2,6-dimethylphenol (B121312) allows for the incorporation of different structural motifs, leading to materials with tailored thermal and mechanical properties. mdpi.com The synthesis of such copolymers can also be achieved through oxidative coupling reactions, for example, by copolymerizing 2,6-dimethylphenol with various DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)-substituted bisphenols using a copper(I) bromide/N-butyldimethylamine catalyst system under an oxygen atmosphere. mdpi.com The resulting copolymers are then characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR), ¹H NMR, and ³¹P NMR to confirm their chemical structures. mdpi.com
Table 1: Analytical Techniques for Polymer Characterization
| Technique | Information Obtained |
|---|---|
| ¹H and ¹³C NMR Spectroscopy | Chemical structure of repeating units, copolymer composition |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature and other thermal transitions |
Mechanistic Aspects of Oxidative Coupling Polymerization for Phenol Derivatives
The oxidative coupling of phenols is a chemical reaction that joins two phenolic compounds through an oxidative process, often catalyzed by transition metal complexes. wikipedia.org This reaction can form either carbon-carbon (C-C) or carbon-oxygen (C-O) bonds between the reacting molecules. wikipedia.orgnih.gov For 2,6-disubstituted phenols, such as 2,6-diphenylphenol, the polymerization proceeds predominantly through C-O coupling to form poly(phenylene oxide)s. bohrium.com
The mechanism of this polymerization has been a topic of extensive research, and several pathways have been proposed. bohrium.com One widely discussed mechanism involves the formation of phenoxy radicals as key intermediates. researchgate.net The process is typically initiated by a metal catalyst, often a copper-amine complex, which oxidizes the phenol to a phenoxy radical. bohrium.com These radicals then couple to form dimers, which are further oxidized and coupled to extend the polymer chain.
Three primary mechanistic pathways have been considered for the C-O coupling selectivity bohrium.com:
Coupling of free phenoxy radicals: In this scenario, the phenoxy radicals exist freely in solution and couple randomly.
Coupling of phenoxy radicals coordinated to the catalyst: This mechanism suggests that the radicals remain bound to the metal catalyst, which directs the coupling to favor C-O bond formation.
Coupling through a phenoxonium cation: This pathway involves the further oxidation of the phenoxy radical to a cation, which then reacts with another phenol molecule.
Recent studies have also explored the use of enzyme catalysts, such as peroxidases, which can offer greater selectivity in the polymerization process. bohrium.com The choice of catalyst and reaction conditions plays a crucial role in controlling the regioselectivity of the coupling and, consequently, the structure and properties of the resulting polymer. bohrium.com
Tailoring Polymer Architecture through Controlled Phenol Polymerization
The ability to control the architecture of poly(phenylene oxide)s (PPOs) derived from phenols like 4-methyl-2,6-diphenylphenol is critical for fine-tuning their material properties for specific applications. mdpi.com Several strategies have been developed to achieve this control during the oxidative coupling polymerization.
One key aspect of architectural control is the management of the polymer's molecular weight and the functional groups at the chain ends. For instance, the oxidative polymerization of 2,6-dimethylphenol can be controlled to produce polymers with a single functional end group. researchgate.net This is achieved through methods like halogen substitution polymerization or phase transfer catalysis. researchgate.net These functionalized polymers, often referred to as macromonomers, can then be used in subsequent reactions to create more complex polymer structures, such as block copolymers. researchgate.net
The synthesis of block copolymers is a powerful method for combining the desirable properties of different polymers into a single material. For example, block copolymers of poly(2,6-dimethyl-1,4-phenylene oxide) and polystyrene have been synthesized using atom transfer radical polymerization. researchgate.net This technique allows for the precise control of the block lengths, which in turn influences the final properties of the copolymer, such as its glass transition temperature. researchgate.net Similarly, block copolymers containing segments of PPO and polycarbonate have been prepared by starting with oligomers of each polymer that are terminated with reactive diol groups. researchgate.net These oligomers are then linked together in a chain extension reaction. researchgate.net
Furthermore, the introduction of specific functionalities along the polymer backbone can be used to create thermosetting PPOs. mdpi.com This is in contrast to the thermoplastic nature of linear PPO. mdpi.com By incorporating reactive groups, the polymer can be crosslinked upon heating, leading to a material with enhanced dimensional stability and solvent resistance. mdpi.com
Table 2: Strategies for Tailoring Polymer Architecture
| Strategy | Outcome | Example |
|---|---|---|
| End-group Functionalization | Macromonomers for further reactions | Synthesis of PPO with a single vinylbenzoyl chloride end group. researchgate.net |
| Block Copolymerization | Combination of properties from different polymers | PPO-b-Polystyrene copolymers via atom transfer radical polymerization. researchgate.net |
Theoretical and Computational Investigations of 4 Methyl 2,6 Diphenylphenol
Quantum Chemical Calculations on Molecular Structures and Reactivity
Quantum chemical calculations are a cornerstone in the theoretical investigation of phenolic compounds, offering a detailed view of their molecular and electronic properties. These methods are instrumental in understanding the intrinsic features that dictate the reactivity of molecules like 4-Methyl-2,6-diphenylphenol.
Density Functional Theory (DFT) Applications for Substituted Phenols
Density Functional Theory (DFT) has become a primary tool for studying substituted phenols due to its balance of computational cost and accuracy. mdpi.com DFT methods, such as B3LYP, are widely used to optimize molecular geometries and calculate a variety of chemical descriptors that correlate with experimental observations. mdpi.compan.olsztyn.pl For sterically hindered phenols like this compound, DFT calculations can elucidate how the bulky 2,6-diphenyl substituents influence the geometry of the phenol (B47542) ring and the hydroxyl group.
These calculations can provide data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the steric strain and conformational preferences of the molecule. Furthermore, DFT is employed to calculate reactivity indices such as atomic charges, which can help in predicting the pKa values of substituted phenols. canterbury.ac.nz The choice of basis set, such as 6-31G* or 6-311G, in conjunction with the DFT functional, is critical for obtaining reliable results that align well with experimental data. canterbury.ac.nz
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Phenol
| Parameter | Calculated Value (B3LYP/6-31G*) |
|---|---|
| O-H Bond Length | 0.96 Å |
| C-O Bond Length | 1.36 Å |
| C-O-H Bond Angle | 109.5° |
Note: This table provides typical values for a substituted phenol and is for illustrative purposes.
Computational Modeling of Electronic Structure and Energetics
Computational modeling is crucial for understanding the electronic structure and energetic properties of this compound, which are directly related to its antioxidant activity. Key parameters such as the O-H Bond Dissociation Enthalpy (BDE) are frequently calculated to assess the ability of a phenol to donate a hydrogen atom to a free radical. mdpi.com A lower BDE value generally indicates a more potent antioxidant. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also important electronic descriptors. The HOMO-LUMO energy gap provides insights into the chemical reactivity and kinetic stability of the molecule. elsevierpure.com A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. elsevierpure.com For substituted phenols, the nature and position of the substituents significantly influence these electronic properties. In the case of this compound, the electron-donating methyl group at the para position and the phenyl groups at the ortho positions will modulate the electronic density of the phenol ring, thereby affecting its BDE and HOMO-LUMO gap.
Table 2: Representative Electronic Properties of Substituted Phenols
| Property | Typical Calculated Value (kcal/mol or eV) |
|---|---|
| O-H Bond Dissociation Enthalpy (BDE) | 80-90 kcal/mol |
| HOMO Energy | -5.0 to -6.0 eV |
| LUMO Energy | -1.0 to -2.0 eV |
Note: These values are representative for substituted phenols and serve as an illustration.
Molecular Dynamics Simulations for Solvation Phenomena and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in a condensed phase, such as in a solvent. nih.gov For this compound, MD simulations can provide detailed information about its solvation in different media and the nature of its intermolecular interactions. These simulations model the movement of atoms over time, allowing for the characterization of dynamic processes. nrel.gov
In an aqueous solution, MD simulations can reveal the hydration structure around the phenol, including the formation of hydrogen bonds between the hydroxyl group and water molecules. nih.gov The simulations can also provide insights into how the bulky diphenyl groups affect the local solvent structure. By analyzing radial distribution functions and hydrogen bond dynamics, a detailed picture of the solvation shell can be obtained. nih.gov
MD simulations are also used to study intermolecular interactions between multiple phenol molecules or between the phenol and other solutes. This is particularly relevant for understanding how this compound might behave in more complex environments, such as in biological membranes or polymeric materials. nih.gov
Mechanistic Probing via Computational Chemistry for Phenolic Compounds
Computational chemistry is an invaluable tool for elucidating the reaction mechanisms of phenolic compounds, especially their antioxidant activity. nih.gov For sterically hindered phenols like this compound, several antioxidant mechanisms can be investigated, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). mdpi.comnih.gov
In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The feasibility of this pathway is often assessed by calculating the O-H BDE. mdpi.com In the SET-PT mechanism, the phenol first transfers an electron to the radical, forming a radical cation, which then deprotonates. mdpi.com The relative importance of these pathways can be determined by calculating the reaction enthalpies and activation energies for each step using quantum chemical methods.
Computational studies can also explore the fate of the resulting phenoxyl radical. Due to the steric hindrance provided by the 2,6-diphenyl groups, the phenoxyl radical of this compound is expected to be relatively stable, which is a key feature of efficient chain-breaking antioxidants. nih.gov The reaction of this phenol with reactive species like nitrogen dioxide has also been a subject of mechanistic studies. researchgate.netresearchgate.net
Table 3: Common Antioxidant Mechanisms for Phenolic Compounds
| Mechanism | Description | Key Computational Descriptor |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom from the phenol to a free radical. | Bond Dissociation Enthalpy (BDE) |
| Single Electron Transfer-Proton Transfer (SET-PT) | An electron is first transferred, followed by a proton. | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) |
Advanced Spectroscopic and Structural Characterization Techniques in 4 Methyl 2,6 Diphenylphenol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Methyl-2,6-diphenylphenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular structure. Both ¹H and ¹³C NMR spectroscopy are routinely employed.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the phenolic hydroxyl proton, the aromatic protons on the central and flanking phenyl rings, and the methyl group protons. The chemical shift of the phenolic -OH proton can vary and is sensitive to solvent and concentration. ucf.edu The protons of the central phenol (B47542) ring would appear as a singlet due to symmetry, while the protons on the two equivalent phenyl substituents would exhibit characteristic multiplets (ortho, meta, para). wisc.edulibretexts.org The methyl group protons would resonate as a sharp singlet in the upfield region. libretexts.org
¹³C NMR spectroscopy provides complementary information, with a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of nearby atoms. docbrown.infoacs.org The carbon atom attached to the hydroxyl group (C-OH) would be found significantly downfield. acs.org The carbons of the phenyl rings would appear in the aromatic region of the spectrum, with quaternary carbons (including those at the points of ring junction) showing signals of lower intensity.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenolic OH | 4.5 - 8.0 | Singlet (broad) | 1H |
| Central Ring Ar-H | ~7.10 | Singlet | 2H |
| Phenyl Ring Ar-H | 7.20 - 7.60 | Multiplet | 10H |
| Methyl (-CH₃) | ~2.30 | Singlet | 3H |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C-OH | 150 - 155 |
| C-CH₃ | 128 - 132 |
| Central Ring C-H | ~129 |
| Quaternary Carbons (C-Ar) | 130 - 142 |
| Phenyl Ring C-H | 127 - 130 |
| Methyl (-CH₃) | 20 - 22 |
Mass Spectrometry (MS) in Reaction Product Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for identifying products formed in its chemical reactions. Upon ionization, the molecule can undergo fragmentation, and the resulting pattern of fragment ions serves as a molecular fingerprint.
For this compound (molar mass = 274.35 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 274. Due to the stable aromatic rings, this peak is expected to be prominent. libretexts.org Common fragmentation pathways for phenols and related aromatic compounds can be predicted. youtube.comdocbrown.info A primary fragmentation event would likely be the loss of a methyl radical (•CH₃), resulting in a significant [M-15]⁺ peak at m/z 259. Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the phenolic ring or cleavage of the phenyl substituents. The fragmentation of the terphenyl-like core may also occur. nih.gov Analysis of these fragments is essential for confirming the structure of reaction products where the core this compound structure has been modified.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 274 | [C₁₉H₁₆O]⁺ | Molecular Ion (M⁺) |
| 259 | [C₁₈H₁₃O]⁺ | •CH₃ (Methyl radical) |
| 197 | [C₁₃H₉O]⁺ | C₆H₅ (Phenyl radical) |
| 181 | [C₁₃H₉]⁺ | C₆H₅O (Phenoxy radical) |
| 77 | [C₆H₅]⁺ | C₁₃H₁₁O |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles, with very high precision.
This technique would reveal the spatial orientation of the two phenyl rings relative to the central methylphenol ring. Due to steric hindrance between the ortho-substituted phenyl groups and the phenolic hydroxyl group, it is expected that the phenyl rings would be twisted out of the plane of the central ring. nih.govresearchgate.net X-ray crystallography would quantify these dihedral angles. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and van der Waals forces, that dictate how the molecules pack together in the crystal lattice. This information is critical for understanding the material's physical properties and for designing new materials, such as co-crystals. nih.gov
Interactive Data Table: Key Structural Parameters Obtainable from X-ray Crystallography of this compound
| Structural Parameter | Description | Expected Significance |
| Crystal System & Space Group | The fundamental symmetry of the crystal lattice. | Defines the overall packing symmetry. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. | Provides the basic dimensions of the crystal structure. |
| C-C and C-O Bond Lengths (Å) | The distances between bonded atoms. | Confirms expected bond orders and identifies any unusual bonding. |
| C-C-C and C-O-H Bond Angles (°) | The angles formed by three connected atoms. | Reveals molecular geometry and steric strain. |
| Dihedral (Torsion) Angles (°) | The twist angle between the planes of the aromatic rings. | Quantifies the degree of steric hindrance and its effect on conformation. |
| Hydrogen Bond Geometry | The distance and angle of the O-H···O interaction. | Defines the primary intermolecular interaction in the solid state. |
UV-Vis and Fluorescence Spectroscopy for Chemical Sensing Applications
UV-Visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. Phenolic compounds are known to be chromophoric, absorbing UV light due to π-π* transitions within the aromatic rings. docbrown.infonveo.org The absorption spectrum of this compound would be expected to show characteristic bands in the UV region.
These spectroscopic properties can be harnessed for chemical sensing applications. nih.gov The phenolic hydroxyl group is acidic and can be deprotonated. This deprotonation to form the phenoxide ion alters the electronic structure of the molecule, leading to a shift in the UV-Vis absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). This change can be used to sense pH. Similarly, the hydroxyl group can act as a binding site for metal ions or other analytes. mdpi.com Coordination of an analyte to the phenol can perturb the electronic structure, resulting in a detectable change in either the UV-Vis absorption or the fluorescence emission spectrum. For a molecule to be a fluorescent sensor, it must exhibit fluorescence, and this emission must be sensitive to the presence of the target analyte, for instance, through enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. mdpi.com
Interactive Data Table: Spectroscopic Parameters for Chemical Sensing with this compound
| Parameter | Description | Relevance to Sensing |
| Absorption Maximum (λmax) | The wavelength at which the compound absorbs the most light. | A shift in λmax upon analyte binding provides a colorimetric or spectrophotometric signal. |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λmax. | Changes in ε can be used for quantitative analysis of the analyte. |
| Excitation Maximum (λex) | The wavelength of light required to promote the molecule to an excited state for fluorescence. | Defines the optimal wavelength to induce fluorescence. |
| Emission Maximum (λem) | The wavelength at which the compound emits the most light (fluorescence). | A shift in λem or a change in intensity upon analyte binding provides a fluorometric signal. |
| Quantum Yield (ΦF) | The efficiency of the fluorescence process (photons emitted / photons absorbed). | A significant change in ΦF (quenching or enhancement) is the basis for many sensing mechanisms. |
Emerging Research Avenues and Future Perspectives for 4 Methyl 2,6 Diphenylphenol Chemistry
Novel Synthetic Methodologies and Catalytic Systems
The synthesis of 4-Methyl-2,6-diphenylphenol and its derivatives is an area ripe for exploration, with current methodologies often relying on classical approaches. Future research is anticipated to focus on the development of more efficient, selective, and sustainable synthetic routes.
One promising direction is the application of modern cross-coupling reactions. While established methods for similar structures, such as 2,6-diphenylphenol (B49740), involve palladium-catalyzed Suzuki or Negishi couplings between a dihalogenated phenol (B47542) and phenylboronic acid or an organozinc reagent, the adaptation of these methods for the large-scale and high-yield synthesis of this compound is a key area of interest. For instance, a potential catalytic cycle for a Suzuki coupling approach is outlined below.
Table 1: Potential Catalytic Cycle for the Synthesis of this compound via Suzuki Coupling
| Step | Description |
| 1. Oxidative Addition | A palladium(0) catalyst reacts with 2,6-dihalo-4-methylphenol. |
| 2. Transmetalation | The resulting palladium(II) complex reacts with phenylboronic acid in the presence of a base. |
| 3. Reductive Elimination | The diarylpalladium(II) intermediate undergoes reductive elimination to yield the 2,6-diphenyl-4-methylphenol product and regenerate the palladium(0) catalyst. |
Furthermore, the development of novel catalytic systems is crucial. This includes the design of more active and stable palladium catalysts with tailored ligands to improve reaction kinetics and yields. Additionally, exploring alternative, more earth-abundant metal catalysts, such as those based on nickel or copper, could provide more economical and environmentally friendly synthetic pathways.
Exploration of New Reactivity Patterns and Mechanistic Pathways
The reactivity of this compound is largely dictated by the interplay between its phenolic hydroxyl group and the sterically demanding phenyl substituents. These flanking groups can influence the accessibility of the hydroxyl proton and the electron density of the aromatic ring, leading to unique reactivity patterns.
A notable example is the reaction of this compound with nitrogen dioxide in a benzene (B151609) solution. This reaction does not lead to simple nitration of the aromatic ring but instead yields a variety of polysubstituted cyclohex-2-enones. The reaction proceeds through a 4-nitro dienone intermediate. publish.csiro.au This complex reaction pathway highlights the unusual reactivity of this sterically hindered phenol.
Table 2: Major Products from the Reaction of this compound with Nitrogen Dioxide publish.csiro.au
| Compound | Systematic Name |
| 14 | r-2-hydroxy-c-5,t-6-dinitro-4-methyl-2,c-4-diphenylcyclohex-2-enone |
| 15 | r-2-hydroxy-t-5,c-6-dinitro-4-methyl-2,t-4-diphenylcyclohex-2-enone |
| 16 | r-2-hydroxy-c-5,c-6-dinitro-4-methyl-2,t-4-diphenylcyclohex-2-enone |
| 17 | r-2-hydroxy-t-5,t-6-dinitro-4-methyl-2,c-4-diphenylcyclohex-2-enone |
| 18 | r-2,c-4-dihydroxy-c-5,t-6-dinitro-4-methyl-2-phenyl-6-phenylcyclohex-2-enone |
Future research in this area could focus on exploring the reactivity of this compound with a broader range of electrophiles and oxidants. Understanding the mechanistic pathways of these reactions in detail will be crucial for controlling the product distribution and synthesizing novel, highly functionalized molecules. The formation of the observed products from the reaction with nitrogen dioxide is believed to involve radical intermediates, and further investigation into these transient species could provide deeper insights into the reaction mechanism. publish.csiro.au
Advanced Functional Materials Derived from this compound Scaffolds
The unique structural and electronic properties of this compound make it an attractive building block for the development of advanced functional materials. The sterically hindered phenolic moiety can be incorporated into polymers and small molecules to create materials with tailored properties.
For instance, the introduction of this compound units into polymer backbones could lead to materials with high thermal stability and specific optical or electronic properties. The bulky phenyl groups can restrict chain packing and motion, potentially leading to amorphous materials with high glass transition temperatures.
Furthermore, derivatives of this compound could find applications as ligands for metal complexes, leading to novel catalysts or functional coordination polymers. The phenolic oxygen provides a coordination site, while the phenyl and methyl groups can be further functionalized to tune the electronic and steric properties of the resulting metal complexes.
Drawing parallels from similar structures, derivatives of this compound could also be explored as fluorescent chemosensors. For example, Schiff base derivatives of related phenols have been shown to exhibit changes in fluorescence in response to variations in pH. rsc.org
Synergistic Approaches: Combining Experimental and Computational Studies
To accelerate the exploration of this compound chemistry, a synergistic approach that combines experimental investigations with computational studies is essential. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives.
Computational studies can be employed to:
Elucidate Reaction Mechanisms: DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of the complex reactivity patterns observed experimentally, such as in the reaction with nitrogen dioxide. publish.csiro.au
Predict Molecular Properties: The electronic and optical properties of potential functional materials derived from this compound can be predicted using computational methods. This can help in the rational design of new materials with desired characteristics. For related phenol derivatives, DFT has been successfully used to compare calculated molecular structures with experimental data from X-ray crystallography and to understand electronic transitions. nih.gov
Interpret Spectroscopic Data: Theoretical calculations of spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, can aid in the characterization of new compounds and the interpretation of experimental spectra.
By integrating computational modeling with experimental synthesis and characterization, researchers can more efficiently explore the vast chemical space of this compound chemistry, leading to the discovery of novel reactions, materials, and applications.
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-2,6-diphenylphenol, and how do reaction conditions influence yield and purity?
Answer: The synthesis of aryl-substituted phenols like this compound often employs Friedel-Crafts alkylation or catalytic dehydrogenation. Key factors include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions improve electrophilic substitution but require anhydrous conditions .
- Temperature control : Dehydrogenation at 150–200°C minimizes side reactions like over-alkylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves structural isomers.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Overlapping signals may require 2D COSY or HSQC .
- FT-IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and aryl C-H bending (750–850 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns.
Q. How does the steric hindrance of substituents affect the antioxidant activity of this compound?
Answer: The methyl and phenyl groups at the 2,6-positions create steric hindrance, stabilizing the phenoxyl radical via resonance and preventing radical recombination. Comparative studies using:
- DPPH assay : Measure radical scavenging efficiency (IC₅₀).
- Electron paramagnetic resonance (EPR) : Quantify radical stabilization kinetics .
Q. What are the solubility challenges of this compound in common solvents?
Answer: Limited solubility in polar solvents (water, ethanol) due to hydrophobic aryl/methyl groups. Solutions:
- Co-solvents : Use DMSO or acetone with water (≤20% v/v).
- Surfactants : Nonionic surfactants (Tween-80) enhance aqueous dispersion for biological assays.
Q. How can thermal stability be evaluated for this compound in polymer matrices?
Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperature (e.g., 10% weight loss at ~250–330°C under air) .
- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions.
Advanced Research Questions
Q. What computational methods predict the redox potential and radical scavenging mechanisms of this compound?
Answer:
Q. How do synergistic effects with sulfur-containing antioxidants enhance its performance in oxidative environments?
Answer: Combining with thioesters (e.g., DSTDP) creates a dual mechanism:
- Chain-breaking (phenolic) : Scavenge peroxyl radicals.
- Preventive (thioester) : Decompose hydroperoxides.
Optimize ratios via: - OIT (Oxidation Induction Time) : Measure via DSC under O₂ .
Q. What contradictions exist in reported antioxidant efficacy data, and how can they be resolved?
Answer: Discrepancies arise from:
- Sample purity : HPLC-grade material (>98%) reduces interference.
- Test matrix : Activity in lipids vs. aqueous systems varies due to partitioning.
- Standardization : Use reference antioxidants (BHT, α-tocopherol) for cross-study comparison .
Q. How can advanced chromatographic methods resolve structural analogs or degradation products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
